2-Bromo-6-(1-methylpiperidin-3-yl)pyridine

Vue d'ensemble

Description

2-Bromo-6-(1-methylpiperidin-3-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine typically involves the bromination of 6-(1-methylpiperidin-3-yl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

Bromopyridines are well-established substrates for palladium-catalyzed cross-coupling reactions. For example:

-

Reaction with Arylboronic Acids :

Similar to the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives (e.g., compounds 2a–2i via Suzuki coupling of 5-bromo-2-methylpyridin-3-amine ), the bromine substituent in 2-bromo-6-(1-methylpiperidin-3-yl)pyridine could undergo coupling with arylboronic acids. This would yield biarylpyridine derivatives. -

Challenges : Steric hindrance from the 1-methylpiperidin-3-yl group at the 6-position may slow coupling kinetics.

Nucleophilic Substitution Reactions

The bromine atom in bromopyridines can be displaced by nucleophiles under specific conditions:

-

Ammonia/Amine Substitution :

Reaction with amines (e.g., NH or secondary amines) could yield aminopyridine derivatives. For instance, 2,6-dibromopyridine reacts with amines to form mono- or di-substituted products . -

Thiol or Alkoxide Attack :

Thiophenol or alkoxide nucleophiles could replace bromine, forming thioether or ether derivatives.

Metal-Halogen Exchange Reactions

Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) enable selective halogen exchange:

-

Conversion to Lithium or Magnesium Intermediates :

As demonstrated in the synthesis of 2-bromo-6-hydroxymethylpyridine , metal-halogen exchange could functionalize the bromine position.

Radical Coupling Reactions

Visible-light-promoted radical coupling (e.g., with alkyl/aryl radicals) is feasible:

-

Example : Purple light enables coupling of 4-bromopyridines with primary/secondary alkyl groups .

-

Mechanism : Radical initiation via light, followed by C–C bond formation.

-

Scope : Likely applicable to this compound for synthesizing alkylated pyridines.

-

Overfunctionalization Risks

Overreaction is a common challenge in halogenated pyridines:

-

Over-Chlorination :

As observed in the synthesis of 2-bromo-6-chloromethylpyridine, prolonged exposure to aggressive reagents (e.g., SOCl) may lead to undesired halogen exchange (Br → Cl) .

Spectroscopic Characterization

Key data from analogous compounds:

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine serves as a versatile building block for creating more complex organic molecules. Its ability to undergo various reactions, such as substitution, oxidation, and coupling reactions (e.g., Suzuki or Heck reactions), makes it valuable in developing new compounds .

Biological Studies

The compound is under investigation for its potential biological activities. Its structure allows for interaction with various biological targets, which could lead to significant therapeutic applications.

Case Study: PI3K Inhibition

A study focused on derivatives of this compound explored its ability to inhibit the PI3Kα enzyme, crucial in cancer signaling pathways. The results indicated that modifications to the compound could enhance its inhibitory potency .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| This compound | TBD | Potential PI3K inhibitor |

| Derivative A | 25 | Strong inhibitor |

| Derivative B | 50 | Moderate inhibitor |

Medicinal Applications

The compound is being investigated for its potential therapeutic uses, particularly in the context of cancer treatment and enzyme inhibition. Its unique structural characteristics contribute to its binding affinity with specific molecular targets.

Antiviral Activity

Another study highlighted the antiviral properties of similar compounds against Dengue virus (DENV). The EC50 values ranged from 0.18 to 6.38 μM, indicating promising antiviral activity .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of various chemicals and materials. Its reactivity allows for the development of new materials with distinct properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) profiles to ensure safety and efficacy in clinical applications .

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-6-methylpyridine: A similar compound with a methyl group instead of the piperidine ring.

6-Bromo-2-picoline: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-Bromo-6-(1-methylpiperidin-3-yl)pyridine is unique due to the presence of the 1-methylpiperidin-3-yl group, which imparts distinct chemical and biological properties.

Activité Biologique

2-Bromo-6-(1-methylpiperidin-3-yl)pyridine is a heterocyclic compound notable for its unique structural features, including a bromine atom and a piperidine moiety attached to a pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

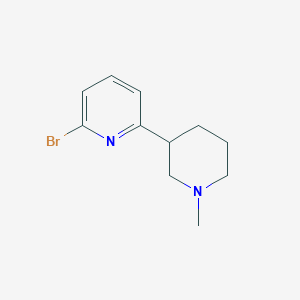

The chemical structure of this compound can be represented as follows:

This compound exhibits properties that make it a candidate for various biological assays, including its solubility and reactivity profiles.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been studied as a potential inhibitor of the PI3K pathway, which is crucial in cancer cell proliferation. Inhibitors targeting this pathway can induce apoptosis in cancer cells, making them an important focus in oncological research .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting specific viral replication pathways, although detailed studies are still required to confirm these effects .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Case Study: PI3K Inhibition

In a study focused on the design and synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, compounds similar to this compound were tested for their ability to inhibit the PI3Kα enzyme. The results indicated that certain modifications led to enhanced inhibitory potency against PI3Kα, suggesting that structural variations can significantly impact biological activity .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| This compound | TBD | Potential PI3K inhibitor |

| Derivative A | 25 | Strong inhibitor |

| Derivative B | 50 | Moderate inhibitor |

Antiviral Activity

Another study focused on isothiazolo[4,3-b]pyridine analogs demonstrated that compounds with similar piperidinyl substitutions exhibited antiviral activity against Dengue virus (DENV). The EC50 values ranged from 0.18 to 6.38 μM, indicating promising antiviral properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have shown:

Propriétés

IUPAC Name |

2-bromo-6-(1-methylpiperidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-14-7-3-4-9(8-14)10-5-2-6-11(12)13-10/h2,5-6,9H,3-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUDICNQWLSBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.